![molecular formula C23H19ClN2O3 B3734907 N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B3734907.png)
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide
Overview
Description
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide, also known as ACVBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. ACVBC is a member of the family of benzamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide is not fully understood, but it has been proposed to act through multiple pathways. N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been reported to reduce inflammation and oxidative stress in various disease models. N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide has been shown to cross the blood-brain barrier, suggesting its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide is a relatively stable compound that can be easily synthesized in the lab. It has been shown to have low toxicity in animal models, making it a promising lead compound for drug development. However, the mechanism of action of N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide is not fully understood, and more research is needed to elucidate its biological activities. The use of N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide in clinical trials is still in the early stages, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide. Another area of interest is the investigation of the potential therapeutic effects of N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide as a lead compound for the development of new anticancer and anti-inflammatory drugs is an area of active research.
Scientific Research Applications
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities in various in vitro and in vivo studies. It has also been reported to have potential therapeutic effects in neurological disorders such as Alzheimer's disease and Parkinson's disease. N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide has been used as a lead compound in the development of new drugs for these diseases.
properties
IUPAC Name |
N-[(E)-3-anilino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-29-18-13-11-16(12-14-18)15-21(23(28)25-17-7-3-2-4-8-17)26-22(27)19-9-5-6-10-20(19)24/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVVZWKYNGTKKS-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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